3-(7-chloro-2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
Description
This compound is a synthetic enamide derivative characterized by a 7-chloro-1,3-benzodioxol substituent, a cyano group at the α-position, and a 3-methoxypropylamide side chain. The cyano group likely contributes to electronic effects, while the methoxypropyl chain may improve solubility compared to simpler alkyl substituents.
Properties
IUPAC Name |
3-(7-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-20-4-2-3-18-15(19)11(8-17)5-10-6-12(16)14-13(7-10)21-9-22-14/h5-7H,2-4,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWERWXKSUQFMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC2=C(C(=C1)Cl)OCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(7-chloro-2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure features a benzodioxole moiety, a cyano group, and an amide linkage, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 284.7 g/mol.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.
- Gene Expression Alteration : The compound may affect the expression of genes related to its biological effects.
Anticancer Properties
Research has indicated that compounds structurally similar to this compound exhibit anticancer activity. For instance, studies on related benzodioxole derivatives have shown:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction | |
| HeLa | 12.0 | Cell cycle arrest | |
| A549 | 10.5 | Inhibition of metastasis |
These findings suggest that the compound could possess similar anticancer properties.
Antimicrobial Activity
Preliminary studies indicate that the compound may also exhibit antimicrobial properties. A comparative analysis of its activity against various pathogens revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Candida albicans | 40 |
These results highlight the potential use of the compound in treating infections caused by these microorganisms.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of a related compound in vivo using xenograft models. The study reported a significant reduction in tumor size in treated groups compared to controls, suggesting effective inhibition of tumor growth.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy was tested using both agar diffusion and broth microdilution methods. The results confirmed the compound's effectiveness against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core enamide-cyano scaffold with several analogs, differing primarily in substituents on the aromatic ring and the amide side chain. Below is a comparative analysis based on structural and functional analogs identified in the literature.
Table 1: Structural Comparison of Key Analogs
Key Findings :
Aromatic Substituent Effects: The 7-chloro-1,3-benzodioxol group in the target compound may confer enhanced metabolic stability compared to simple chlorophenyl or nitrophenyl groups (as seen in ), owing to the electron-withdrawing and steric effects of the dioxolane ring.
Amide Side Chain Modifications :
- The 3-methoxypropyl chain in the target compound likely improves solubility relative to the 4-nitrophenyl group () or the highly lipophilic trifluoromethylthiadiazol moiety in XCT790 ().
- The trifluoromethyl group in XCT790 enhances hydrophobic interactions, making it more suitable for targets requiring strong van der Waals contacts (e.g., enzyme active sites) .
Biological Implications: The cyano group in all analogs stabilizes the enamide conformation, which is critical for maintaining planar geometry during target binding. The benzodioxol ring in the target compound may interact with aromatic residues in binding pockets via π-π stacking, a feature absent in the chlorophenyl or trifluoromethyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
